molecular formula C9H12BrNO2S2 B263090 5-bromo-N-cyclopentylthiophene-2-sulfonamide

5-bromo-N-cyclopentylthiophene-2-sulfonamide

Cat. No. B263090
M. Wt: 310.2 g/mol
InChI Key: TWEZZRLSMUUYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-cyclopentylthiophene-2-sulfonamide (abbreviated as Br-CPT-2MeSO) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Br-CPT-2MeSO belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentylthiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer cells, this compound inhibits carbonic anhydrase IX, which is involved in pH regulation and cell survival. In glioblastoma cells, this compound inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival. In neuronal cells, this compound activates GPR35, which modulates the release of neurotransmitters and regulates neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound induces apoptosis (programmed cell death) and inhibits cell migration and invasion. In neuronal cells, this compound modulates the release of neurotransmitters and regulates neuronal activity. In animal models, this compound has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-N-cyclopentylthiophene-2-sulfonamide is its high potency and selectivity for specific enzymes and receptors. This makes it a valuable tool for studying the role of these targets in various biological processes. Another advantage is its low toxicity and good solubility, which allows for easy administration and dosing in animal models.
One limitation of this compound is its limited stability and shelf life, which can affect its reproducibility and reliability in experiments. Another limitation is its high cost and limited availability, which can restrict its use in some laboratories.

Future Directions

There are several future directions for the research and development of 5-bromo-N-cyclopentylthiophene-2-sulfonamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives and analogs with improved activity and selectivity for specific targets. A third direction is the exploration of its potential applications in other fields of research, such as infectious diseases and immunology.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its diverse biological activities and potential applications in cancer research, neurobiology, and drug discovery. Its high potency and selectivity make it a valuable tool for studying specific targets in various biological processes. Further research and development of this compound and its derivatives are needed to fully understand its mechanism of action and potential applications in different fields of research.

Synthesis Methods

The synthesis of 5-bromo-N-cyclopentylthiophene-2-sulfonamide involves the reaction of 5-bromo-2-cyclopentylthiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

5-bromo-N-cyclopentylthiophene-2-sulfonamide has been extensively studied for its potential applications in cancer research, neurobiology, and drug discovery. In cancer research, this compound has shown promising results as a selective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors. This compound has also been shown to inhibit the growth of glioblastoma cells, which are highly resistant to chemotherapy.
In neurobiology, this compound has been used as a tool to study the role of the G protein-coupled receptor 35 (GPR35) in the central nervous system. This compound has been shown to activate GPR35 and modulate the release of neurotransmitters such as dopamine and glutamate. This suggests that GPR35 may be a potential target for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved activity and selectivity. By modifying the structure of this compound, researchers have been able to develop compounds that target specific enzymes and receptors with high potency and selectivity.

properties

Molecular Formula

C9H12BrNO2S2

Molecular Weight

310.2 g/mol

IUPAC Name

5-bromo-N-cyclopentylthiophene-2-sulfonamide

InChI

InChI=1S/C9H12BrNO2S2/c10-8-5-6-9(14-8)15(12,13)11-7-3-1-2-4-7/h5-7,11H,1-4H2

InChI Key

TWEZZRLSMUUYIL-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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